(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

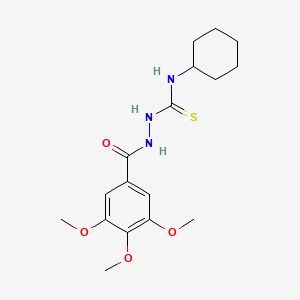

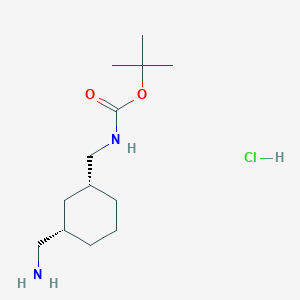

“(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It is related to a class of compounds known as piperazine derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a difluorophenyl group and a piperidinyl group through a methanone bridge . The exact 3D structure and conformation would require further computational or experimental studies.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Piperazine compounds, in general, are known to participate in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.24 . Other physical and chemical properties such as boiling point, melting point, and partition coefficient are predicted to be 304.51°C, 89.81°C, and 2.36 respectively .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds, including 4b and 5e, exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further research in this area (Mallesha & Mohana, 2014).

Synthesis Techniques

Zheng Rui (2010) conducted research on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate. This process involved amidation, Friedel-crafts acylation, and hydration, achieving a reasonable overall yield (Zheng Rui, 2010).

Structural and Theoretical Studies

Karthik et al. (2021) investigated the structural, thermal, and optical properties of a compound related to (2,4-Difluorophenyl)(piperidin-4-yl)methanone. They used spectroscopic techniques, X-ray diffraction, and density functional theory calculations, finding that the compound has a stable structure in the temperature range of 20-170°C (Karthik et al., 2021).

Anticancer and Antimicrobial Research

Patel et al. (2011) synthesized pyridine derivatives related to (2,4-Difluorophenyl)(piperidin-4-yl)methanone and evaluated their in vitro antimicrobial activity. The study noted variable activity against bacteria and fungi, contributing to the understanding of the compound's potential in medical applications (Patel, Agravat, & Shaikh, 2011).

Polymer Science Application

Shi et al. (2017) developed a difluoro aromatic ketone monomer similar to (2,4-Difluorophenyl)(piperidin-4-yl)methanone for preparing poly(arylene ether sulfone)s. This research contributes to the understanding of the compound's utility in advanced polymer synthesis (Shi et al., 2017).

Safety and Hazards

Future Directions

Future research could focus on exploring the therapeutic potential of this compound, given the observed anti-inflammatory effects of related compounds . Additionally, more detailed studies on the synthesis, chemical reactions, and physical properties of this compound could provide valuable insights.

properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)17-4-3-16(20)11-18(17)21/h3-4,11,14-15H,5-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYQHGNXTJCZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)

amine](/img/structure/B2978846.png)

![2-Cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2978848.png)

![N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2978853.png)

![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)

![5-Fluoro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2978859.png)

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2978861.png)